![molecular formula C24H16ClN5O4 B2743660 N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031649-20-3](/img/no-structure.png)

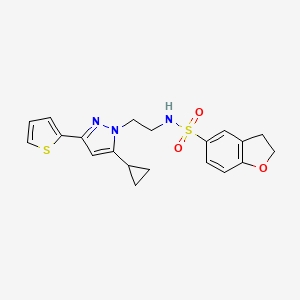

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

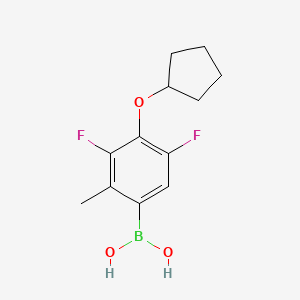

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C24H16ClN5O4 and its molecular weight is 473.87. The purity is usually 95%.

BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Reactivity

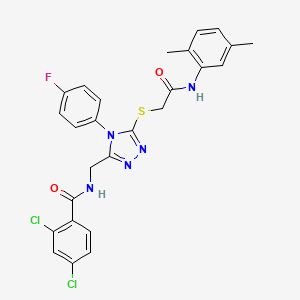

Triazoloquinazolines and their derivatives have been synthesized through various chemical reactions, including cyclocondensation and reactions with isocyanates, to produce compounds with potential biological activities. For example, the reactions of anthranilamide with isocyanates led to the synthesis of new compounds like 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one, which were obtained through different methods including direct reflux in methanol or stirring at room temperature in acetonitrile (J. Chern et al., 1988). Another study involved the synthesis of 3-heteroaryl 3,4-dihydro-4-oxo-1,2,3-benzotriazines incorporating triazoloquinazoline or thiazole moieties, showing potential antibacterial activities (M. M. Gineinah, 2001).

Biological Evaluation

Compounds within this chemical family have been evaluated for a range of biological activities, including antimicrobial, antifungal, and anticancer properties. For instance, certain derivatives exhibited significant antimicrobial and nematicidal properties against a variety of microorganisms and nematodes, with some compounds showing activity levels comparable to standard drugs (C. Sanjeeva Reddy et al., 2016). Another study focused on the design, synthesis, and biological evaluation of benzothiazole-based triazoloquinazoline derivatives, highlighting their antioxidant and antibacterial activities and suggesting their potential as lead molecules for further pharmacological studies (R. Gadhave, B. Kuchekar, 2020).

Anticancer and Antitumor Applications

Some derivatives of triazoloquinazoline have been explored for their anticancer and antitumor activities. For example, a study on the cytotoxicity and DNA damage detection by a specific quinazoline derivative on human cancer cell line HeLa demonstrated its potential as an anticancer drug (R. Ovádeková et al., 2005). Additionally, water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, were synthesized to improve solubility and showed up to 6-fold more cytotoxicity than CB30865, retaining its novel biochemical characteristics (V. Bavetsias et al., 2002).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the formation of the triazoloquinazoline ring system through a series of reactions. The benzodioxolylmethyl and chlorophenyl groups are introduced through selective functionalization of the triazoloquinazoline ring system.", "Starting Materials": [ "4-chloroaniline", "2-nitrobenzaldehyde", "ethyl acetoacetate", "1,3-benzodioxole", "hydrazine hydrate", "sodium hydroxide", "acetic acid", "sodium chloride", "sodium carbonate", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 2-nitrobenzylidene-4-chloroaniline by condensation of 4-chloroaniline and 2-nitrobenzaldehyde in ethanol with catalytic amount of acetic acid.", "Step 2: Reduction of 2-nitrobenzylidene-4-chloroaniline to 4-chlorobenzylamine using hydrazine hydrate in ethanol.", "Step 3: Synthesis of 3-(4-chlorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid ethyl ester by reaction of 4-chlorobenzylamine, ethyl acetoacetate, and sodium ethoxide in ethanol.", "Step 4: Synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide by reaction of 3-(4-chlorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid ethyl ester, 1,3-benzodioxole, and sodium hydroxide in ethanol followed by acidification with acetic acid and recrystallization from diethyl ether and water." ] } | |

Numéro CAS |

1031649-20-3 |

Nom du produit |

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide |

Formule moléculaire |

C24H16ClN5O4 |

Poids moléculaire |

473.87 |

Nom IUPAC |

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |

InChI |

InChI=1S/C24H16ClN5O4/c25-16-5-2-14(3-6-16)21-22-27-24(32)17-7-4-15(10-18(17)30(22)29-28-21)23(31)26-11-13-1-8-19-20(9-13)34-12-33-19/h1-10,29H,11-12H2,(H,26,31) |

SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=C(C=C6)Cl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2,6-diazaspiro[3.4]octane oxalate](/img/structure/B2743579.png)

![1-{4-[4-(Piperidine-1-sulfonyl)phenoxy]benzenesulfonyl}piperidine](/img/structure/B2743580.png)

![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2743583.png)

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2743589.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-morpholinoacetamide](/img/structure/B2743596.png)

![1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2743597.png)

![Ethyl 4-[4-[(3-carbamoyl-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2743598.png)

![4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine](/img/structure/B2743599.png)